![molecular formula C9H13ClN2O2 B6600448 3-amino-2-[(pyridin-4-yl)methyl]propanoic acid hydrochloride CAS No. 1955539-93-1](/img/structure/B6600448.png)
3-amino-2-[(pyridin-4-yl)methyl]propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-[(pyridin-4-yl)methyl]propanoic acid hydrochloride is a chemical compound with a molecular formula of C9H12N2O2·HCl It is a derivative of propanoic acid, featuring an amino group and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[(pyridin-4-yl)methyl]propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative and an amino acid precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction parameters, ensuring consistent product quality.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and yield of the compound.
Scalability: The process is designed to be scalable, allowing for the production of large quantities of the compound to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-[(pyridin-4-yl)methyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyridinylmethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation may yield oxo derivatives with altered functional groups.
Reduction: Reduction can produce amine derivatives with different degrees of saturation.
Substitution: Substitution reactions can lead to a variety of functionalized derivatives with diverse chemical properties.
Scientific Research Applications
3-amino-2-[(pyridin-4-yl)methyl]propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-2-[(pyridin-4-yl)methyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: The compound can inhibit or activate enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating cellular signaling pathways.
Pathways: The compound can influence various metabolic and signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(pyridin-4-yl)propanoic acid: A similar compound with a different substitution pattern.
3-amino-2-(pyridin-3-yl)propanoic acid: Another derivative with a pyridinyl group at a different position.
4-amino-3-(pyridin-2-yl)propanoic acid: A related compound with an amino group at a different position.
Uniqueness
3-amino-2-[(pyridin-4-yl)methyl]propanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(aminomethyl)-3-pyridin-4-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-6-8(9(12)13)5-7-1-3-11-4-2-7;/h1-4,8H,5-6,10H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGLMTKBKUNKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6600382.png)
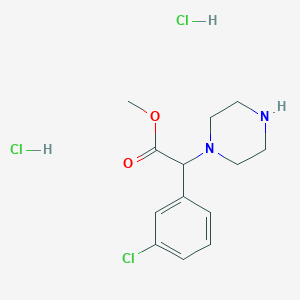
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline](/img/structure/B6600391.png)
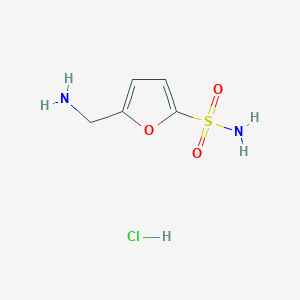
![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)

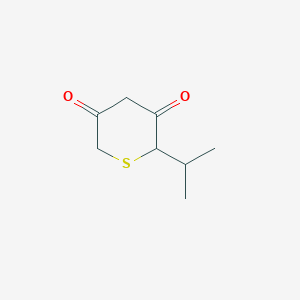

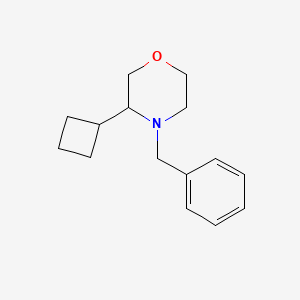
phenyl-lambda6-sulfanone](/img/structure/B6600417.png)
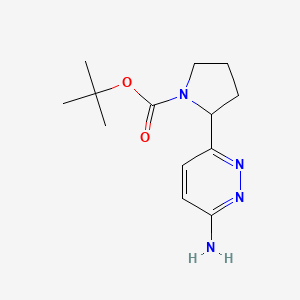
![tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate](/img/structure/B6600437.png)
![tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate](/img/structure/B6600441.png)
![2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600450.png)
